Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate
CAS No.: 942035-01-0
VCID: VC2705325
Molecular Formula: C15H16N2O3
Molecular Weight: 272.3 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate is a chemical compound with the CAS number 942035-01-0. It is a derivative of benzoic acid, featuring a 2-methoxyphenylamino group at the 4-position and an amino group at the 3-position of the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential biological activities. Molecular Formula and WeightPurity and Physical State
Synthesis and PreparationWhile specific synthesis methods for methyl 4-(2-methoxyphenylamino)-3-aminobenzoate are not detailed in the available literature, compounds of similar structure are often prepared through reactions involving amines and benzoic acid derivatives. For example, a typical approach might involve the reaction of 3-amino-4-nitrobenzoic acid with 2-methoxyaniline, followed by reduction and esterification steps. Chemical ResearchIn chemical research, this compound might serve as a precursor or intermediate in the synthesis of more complex molecules, leveraging its reactive amino and ester groups. Safety and HandlingGiven the lack of specific safety data for methyl 4-(2-methoxyphenylamino)-3-aminobenzoate, it is prudent to handle it with caution, similar to other organic compounds. General precautions include avoiding skin contact, inhalation of dust, and ensuring proper ventilation. Data Table
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CAS No. | 942035-01-0 | ||||||||||||
Product Name | Methyl 4-(2-methoxyphenylamino)-3-aminobenzoate | ||||||||||||
Molecular Formula | C15H16N2O3 | ||||||||||||
Molecular Weight | 272.3 g/mol | ||||||||||||
IUPAC Name | methyl 3-amino-4-(2-methoxyanilino)benzoate | ||||||||||||
Standard InChI | InChI=1S/C15H16N2O3/c1-19-14-6-4-3-5-13(14)17-12-8-7-10(9-11(12)16)15(18)20-2/h3-9,17H,16H2,1-2H3 | ||||||||||||
Standard InChIKey | YIBRDOBPVHYSIL-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N | ||||||||||||
Canonical SMILES | COC1=CC=CC=C1NC2=C(C=C(C=C2)C(=O)OC)N | ||||||||||||
PubChem Compound | 61312298 | ||||||||||||
Last Modified | Aug 16 2023 |
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